BIMAX1

Importin α Peptide Inhibitor Binding Affinity

BIMAX1 is a synthetic 26-amino acid peptide (sequence: RRRRPRKRPLEWDEDEEPPRKRKRLW) that acts as a high-affinity inhibitor of the classical nuclear import pathway mediated by importin α/β. It was rationally designed through activity-based profiling to achieve picomolar binding affinity for importin α, enabling potent and specific blockade of nuclear import in cellular assays.

Molecular Formula C107H201N29O21
Molecular Weight 2229.9 g/mol
Cat. No. B15549134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBIMAX1
Molecular FormulaC107H201N29O21
Molecular Weight2229.9 g/mol
Structural Identifiers
InChIInChI=1S/C107H201N29O21/c1-58(2)78(116)98(148)118-68(38-20-28-48-108)90(140)127-80(60(5)6)100(150)120-70(40-22-30-50-110)92(142)129-82(62(9)10)102(152)122-73(43-25-33-53-113)94(144)131-85(65(15)16)104(154)124-75(45-27-35-55-115)96(146)133-86(66(17)18)107(157)136-57-37-47-77(136)106(156)135-56-36-46-76(135)97(147)134-87(67(19)137)105(155)125-74(44-26-34-54-114)95(145)132-84(64(13)14)103(153)123-72(42-24-32-52-112)93(143)130-83(63(11)12)101(151)121-71(41-23-31-51-111)91(141)128-81(61(7)8)99(149)119-69(39-21-29-49-109)89(139)126-79(59(3)4)88(117)138/h58-87,137H,20-57,108-116H2,1-19H3,(H2,117,138)(H,118,148)(H,119,149)(H,120,150)(H,121,151)(H,122,152)(H,123,153)(H,124,154)(H,125,155)(H,126,139)(H,127,140)(H,128,141)(H,129,142)(H,130,143)(H,131,144)(H,132,145)(H,133,146)(H,134,147)/t67-,68+,69+,70+,71+,72+,73+,74+,75+,76+,77-,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+/m1/s1
InChIKeyFEWYNKZIQYPPDZ-PZXODWQNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

BIMAX1: A Synthetic Peptide Inhibitor of Importin α/β-Mediated Nuclear Import for Research Use


BIMAX1 is a synthetic 26-amino acid peptide (sequence: RRRRPRKRPLEWDEDEEPPRKRKRLW) [1] that acts as a high-affinity inhibitor of the classical nuclear import pathway mediated by importin α/β [2]. It was rationally designed through activity-based profiling to achieve picomolar binding affinity for importin α, enabling potent and specific blockade of nuclear import in cellular assays [1]. BIMAX1 is supplied as an acetate salt with aqueous solubility ≥100 mg/mL, facilitating in vitro and cell-based experimental applications .

Why BIMAX1 Cannot Be Substituted with Other Importin α/β Inhibitors


While several inhibitors target the importin α/β pathway, subtle differences in mechanism and binding affinity preclude simple substitution. BIMAX1 is a peptide that competitively binds importin α with a Kd of 480 pM, whereas its closely related analog BIMAX2 exhibits a 109-fold higher affinity (Kd = 4.4 pM) [1]. Small molecule inhibitors like Importazole target importin β, not α, and thus disrupt a different step in the import cycle [2]. Furthermore, BIMAX1's specific sequence and binding mode have been validated in multiple cellular contexts, including HeLa cell proliferation and lentiviral vector infection models [3][4]. Using an alternative compound without matching the exact experimental conditions reported in the literature may yield non-comparable or irreproducible results.

Quantitative Evidence Differentiating BIMAX1 from Comparators


BIMAX1 Binding Affinity (Kd) vs. BIMAX2 for Importin α

BIMAX1 binds to full-length importin α (Kap60p) with a dissociation constant (Kd) of 480 ± 170 pM, as measured by surface plasmon resonance (SPR) [1]. In contrast, the structurally optimized analog BIMAX2 exhibits a Kd of 4.4 ± 0.9 pM, representing a 109-fold higher affinity [1]. This difference is attributable to sequence variations that enhance interactions at the importin α minor site [2].

Importin α Peptide Inhibitor Binding Affinity

BIMAX1 Suppresses Proliferation and Migration of HeLa Cells

Transfection of HeLa cells with a plasmid encoding RFP-Bimax1 fusion protein resulted in nuclear localization of the fluorescent signal and significant suppression of both cell proliferation and migration, as assessed by MTT assay and wound-healing assay, respectively [1]. The fusion protein RFP-Bimax2 produced comparable effects, but the study established BIMAX1 as a functional nuclear import inhibitor in a human cancer cell line [1].

Cancer Cell Biology Nuclear Import Proliferation Assay

BIMAX1 Blocks Importin α-Mediated Enhancement of HIV-1 PIC Import

Pretreatment of 293T cells with dexamethasone (Dex) significantly increased luciferase activity from a lentiviral vector carrying the luciferase gene (P≤0.01) [1]. Co-treatment with the importin α inhibitor BIMAX1 abolished this Dex-induced enhancement (P≤0.01), demonstrating that BIMAX1 effectively blocks importin α-dependent nuclear import of the viral preintegration complex [1]. The inhibitory effect was partially reversed by increasing Dex dose, confirming target specificity [1].

Lentiviral Vector Nuclear Import Importin α

High-Resolution Crystal Structure of BIMAX1 Bound to Importin α

The three-dimensional structure of BIMAX1 in complex with mouse importin α (residues 70–529) has been solved at 2.10 Å resolution (PDB ID: 3UKW) [1]. The structure reveals that BIMAX1 engages both the major and minor NLS-binding pockets of importin α, with extensive contacts along the concave binding groove, explaining its picomolar affinity [1].

Structural Biology X-ray Crystallography Protein-Peptide Interaction

BIMAX1 Exhibits High Aqueous Solubility (≥100 mg/mL)

BIMAX1 acetate is freely soluble in water at concentrations ≥100 mg/mL . This high solubility facilitates preparation of concentrated stock solutions and reduces the need for organic solvents like DMSO, which can be cytotoxic or interfere with certain assays . While BIMAX2 also shows similar aqueous solubility , BIMAX1's solubility profile supports its use in a wide range of buffer systems without precipitation.

Peptide Solubility Formulation In Vitro Assays

Key Research Applications of BIMAX1 Based on Validated Evidence


Dissecting RBBP4-Importin β1 Interactions in Cellular Senescence

BIMAX1 is a validated tool peptide for examining the interaction between RBBP4 and importin β1 and its impact on nuclear import efficiency . This application is particularly relevant in studies of cellular senescence, where RBBP4-mediated nuclear transport plays a regulatory role .

Validating Nuclear Import-Dependent Processes in Cancer Cell Models

In HeLa cells, expression of RFP-Bimax1 fusion protein leads to nuclear accumulation and suppression of proliferation and migration . BIMAX1 can therefore be employed to investigate the contribution of classical nuclear import to tumor cell growth and motility.

Investigating Importin α's Role in Lentiviral Vector Infection

BIMAX1 effectively blocks the Dex-induced enhancement of lentiviral vector infection in 293T cells . This makes it a useful reagent for studying the importin α-dependent steps of HIV-1 preintegration complex nuclear entry and for optimizing lentiviral transduction protocols.

Structural and Biophysical Studies of Importin α-Peptide Interactions

With a high-resolution crystal structure available (PDB: 3UKW) , BIMAX1 serves as a reference ligand for X-ray crystallography, surface plasmon resonance, and other biophysical techniques aimed at characterizing NLS-importin α interactions.

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